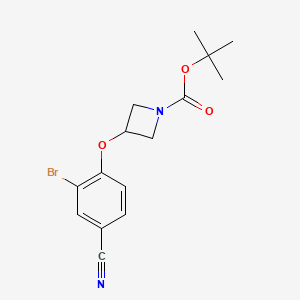

tert-Butyl 3-(2-bromo-4-cyanophenoxy)azetidine-1-carboxylate

Description

tert-Butyl 3-(2-bromo-4-cyanophenoxy)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen ring) substituted with a tert-butyl carboxylate group and a 2-bromo-4-cyanophenoxy moiety. Its molecular weight (estimated at ~353.2 g/mol based on analogs) and polar surface area (TPSA) are influenced by the electron-withdrawing cyano group and the bulky tert-butyl group, impacting solubility and reactivity.

Properties

IUPAC Name |

tert-butyl 3-(2-bromo-4-cyanophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O3/c1-15(2,3)21-14(19)18-8-11(9-18)20-13-5-4-10(7-17)6-12(13)16/h4-6,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDZNOWANNDVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate the coupling. The mechanism involves the in situ generation of a phosphonium intermediate, which activates the hydroxyl group of the phenol for nucleophilic attack by the azetidine alcohol. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : 0°C initial cooling to prevent side reactions, followed by heating to 110°C for 5 hours.

-

Molar Ratios : A slight excess of phenol (1.2 equiv) ensures complete conversion of the azetidine alcohol.

-

Dissolve 2-bromo-4-cyanophenol (2.40 g, 13.86 mmol) and tert-butyl 3-hydroxyazetidine-1-carboxylate (2 g, 11.55 mmol) in THF (60 mL).

-

Add PPh₃ (3.98 g, 15.17 mmol) at 0°C, followed by dropwise addition of DIAD (2.81 g, 13.90 mmol).

-

Heat to 110°C for 5 hours, then concentrate under reduced pressure.

-

Purify via silica gel chromatography (PE:EA = 8:1) to isolate the product as a white solid (84.4% yield).

Optimization and Challenges

-

Electron-Withdrawing Effects : The bromo and cyano groups on the phenol reduce its nucleophilicity, necessitating higher temperatures or prolonged reaction times compared to simpler aryl ethers.

-

Byproducts : Over-reduction or phosphine oxide byproducts are mitigated by rigorous purification.

-

Scalability : THF’s low boiling point limits large-scale reactions; alternatives like toluene may be substituted with adjusted heating profiles.

Nucleophilic Aromatic Substitution (SNAr)

For phenols with strong electron-withdrawing groups, SNAr offers a viable alternative. This method requires activating the aryl halide (e.g., 2-bromo-4-cyanophenol) toward nucleophilic attack by the azetidine alcohol.

Base-Mediated Coupling

In polar aprotic solvents like dimethylformamide (DMF), the azetidine alcohol is deprotonated by a strong base (e.g., K₂CO₃ or Cs₂CO₃), enabling nucleophilic displacement of the bromide.

-

Combine tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv), 2-bromo-4-cyanophenol (1.1 equiv), and Cs₂CO₃ (2.5 equiv) in DMF.

-

Heat at 120°C for 12–24 hours under nitrogen.

-

Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Yield : 60–75%, depending on the base and solvent.

Limitations

-

Regioselectivity : Competing elimination or multiple substitutions may occur if the aryl halide is overly activated.

-

Side Reactions : Cyano group stability at high temperatures requires careful monitoring.

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable coupling under milder conditions, though examples for this specific compound are less documented. Generalizable methodologies include:

Ullmann-Type Coupling

Copper(I) iodide catalyzes the coupling of aryl halides with alcohols in the presence of a diamine ligand (e.g., N,N'-dimethylethylenediamine).

Typical Conditions :

-

Catalyst : CuI (10 mol%).

-

Ligand : DMEDA (20 mol%).

-

Solvent : DMSO at 100°C for 24 hours.

Yield : ~50–65%, with challenges in removing copper residues.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Mitsunobu | DIAD, PPh₃, THF, 110°C | 80–85% | High yield, regioselective | Costly reagents, phosphine byproducts |

| SNAr | Cs₂CO₃, DMF, 120°C | 60–75% | No specialized reagents | Long reaction times, high temperatures |

| Ullmann Coupling | CuI, DMEDA, DMSO, 100°C | 50–65% | Mild conditions | Low yield, metal contamination |

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Peaks for the azetidine ring (δ 3.5–4.5 ppm), tert-butyl group (δ 1.4 ppm), and aromatic protons (δ 7.0–8.0 ppm).

-

LC-MS : Molecular ion peak at m/z 352.1 (M+H⁺).

-

IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and C=O (1690 cm⁻¹).

Industrial-Scale Considerations

-

Cost Efficiency : Mitsunobu reagents (DIAD, PPh₃) are prohibitively expensive for large-scale production. SNAr with Cs₂CO₃ is more feasible.

-

Purification : Silica gel chromatography is replaced with recrystallization (e.g., ethanol/water) or distillation in commercial settings.

Emerging Methodologies

Recent patents disclose photoinduced C–O coupling using iridium photocatalysts, enabling room-temperature reactions with improved atom economy . These methods remain experimental but promising.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-bromo-4-cyanophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce primary amines from the cyano group.

Scientific Research Applications

Medicinal Chemistry

Biological Activity:

The compound has shown promise in modulating protein-protein interactions (PPIs), particularly in the context of oxidative stress-related diseases. It is believed to interact with critical biological pathways involving the nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1). The Nrf2 pathway plays a significant role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes. Inhibition of the Nrf2-Keap1 interaction is considered a therapeutic target for various diseases, including metabolic disorders and inflammation-related conditions .

Case Studies:

Recent studies have highlighted the effectiveness of similar azetidine derivatives in inhibiting Keap1, which is crucial for activating the Nrf2 pathway. For instance, a study demonstrated that modifications to the azetidine structure could enhance binding affinity and potency against Keap1, suggesting that this compound may exhibit similar or improved efficacy .

Polymer Chemistry:

The compound can be utilized in polymer chemistry to create functionalized materials with specific properties. Its ability to form stable bonds with various substrates makes it suitable for developing coatings, adhesives, and composite materials that require enhanced mechanical properties or chemical resistance .

Case Studies:

Research has indicated that incorporating azetidine derivatives into polymer matrices can improve thermal stability and mechanical strength. For example, studies have shown that polymers modified with similar structures exhibit better resistance to environmental degradation and improved performance in various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-bromo-4-cyanophenoxy)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and cyano groups can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Key Structural and Physical Properties

Key Observations :

- The target compound’s bromine and cyano groups on the aromatic ring increase its molecular weight and logP compared to aliphatic analogs (e.g., ), suggesting higher lipophilicity.

- The TPSA (~66.6 Ų) is comparable to bromopyrazolyl derivatives (), reflecting similar polarity due to aromatic electronegative groups.

Comparisons :

- Bromopyrazolyl analog () : Synthesized using K₃PO₄, boronic acids, and Pd catalysts in dioxane, highlighting the utility of bromine in cross-coupling reactions.

- Cyanomethyl analog (): Prepared via DBU-catalyzed Aza-Michael addition, suggesting similar strategies for introducing cyano groups.

- Ethoxy-oxoethyl analog () : Derived from esterification or alkylation, emphasizing the versatility of azetidine carboxylates in accommodating diverse substituents.

Reactivity and Functionalization Potential

- Bromine Reactivity : The target’s aromatic bromine is less reactive than aliphatic bromine (e.g., ) but suitable for Suzuki-Miyaura couplings with aryl boronic acids .

- Cyano Group: The 4-cyano substituent can undergo reduction to amines or serve as a hydrogen-bond acceptor, contrasting with aliphatic cyanomethyl groups () that may participate in nitrile hydration.

- Phenoxy vs.

Spectroscopic Characterization

- IR Spectroscopy: The target’s cyano group would show a sharp C≡N stretch near ~2240 cm⁻¹, distinct from ester C=O stretches (~1740 cm⁻¹) in or amide bands in morpholine derivatives ().

- NMR : The aromatic protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects, differing from aliphatic protons in or .

Biological Activity

tert-Butyl 3-(2-bromo-4-cyanophenoxy)azetidine-1-carboxylate is a synthetic compound with potential biological applications. Its molecular formula is , and it has garnered interest due to its structural features that may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight : 353.21 g/mol

- IUPAC Name : tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate

- Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)Br)C#N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a pharmacological agent. The following sections summarize key findings related to its activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with brominated phenoxy groups have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Similar Compound | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction | |

| Similar Compound | A549 (Lung Cancer) | 7.5 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that the presence of the bromine atom and the cyanophenoxy group significantly enhances biological activity. The positioning of substituents on the aromatic ring also plays a crucial role in modulating the compound's efficacy against specific targets.

| Substituent Position | Activity Impact |

|---|---|

| Para-Bromine | Increased potency against cancer cells |

| Meta-Cyanide | Enhanced solubility and bioavailability |

Case Studies

Several case studies have investigated the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cells by inducing apoptosis via the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases.

- In Vivo Efficacy : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cell cycle regulation, suggesting a mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl 3-(2-bromo-4-cyanophenoxy)azetidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a bromo-cyanophenol derivative and a Boc-protected azetidine. Key steps include:

- Activation of the phenol group using a base (e.g., K₂CO₃) to deprotonate and facilitate nucleophilic attack.

- Protection of the azetidine nitrogen with tert-butyloxycarbonyl (Boc) to prevent side reactions.

- Purification via column chromatography with hexanes/ethyl acetate gradients and additives like triethylamine (0.25%) to suppress tailing .

- Yield optimization requires screening solvents (e.g., DMF, THF), temperatures (40–80°C), and reaction times (12–24 hours).

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer :

- Single-crystal X-ray diffraction provides definitive proof of regioselectivity and stereochemistry (mean C–C bond accuracy: 0.003 Å; R factor < 0.05) .

- NMR spectroscopy :

- ¹H NMR for azetidine ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR to confirm Boc protection (δ 80–85 ppm for quaternary C) and nitrile functionality (δ 115–120 ppm).

- HPLC-MS for purity assessment, especially to detect unreacted starting materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy of bromo- and cyanophenol derivatives.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding skin contact .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction pathways for this compound?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates reaction path searches to identify energy barriers and guide solvent/temperature selection .

- Machine learning (ML) : Train models on existing reaction datasets (e.g., aryl ether formations) to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. How should researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Factorial design of experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, temperature) to identify interactions causing byproducts. For example, a 2³ factorial design can isolate the effect of excess bromophenol on dimerization .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in the phenol group) to track reaction pathways via MS analysis.

- Cross-validation with computational models : Compare observed byproducts with predicted intermediates from DFT simulations .

Q. What strategies ensure the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via HPLC.

- Protective formulations : Store in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.

- Solid-state analysis : Use X-ray powder diffraction (XRPD) to detect polymorphic changes that may affect stability .

Q. How can scalability challenges be addressed without compromising purity or yield?

- Methodological Answer :

- Continuous flow chemistry : Reduces mixing inefficiencies and heat transfer limitations observed in batch reactions. For example, a microreactor setup can enhance mass transfer in biphasic systems .

- Membrane separation technologies : Purify crude products using nanofiltration membranes to remove unreacted azetidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.